2,5-dimethyl-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)furan-3-carboxamide
Description
Properties
IUPAC Name |
2,5-dimethyl-N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-13-10-18(14(2)25-13)20(24)22-16-7-5-15(6-8-16)11-19(23)21-12-17-4-3-9-26-17/h3-10H,11-12H2,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGMYJFPHLIKHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)furan-3-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced through a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid such as aluminum chloride.
Amide Bond Formation: The final step involves the formation of the amide bond. This can be achieved by reacting the amine derivative of the thiophene with the carboxylic acid derivative of the furan under dehydrating conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2,5-dimethyl-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)furan-3-carboxamide exhibit significant anticancer properties. For instance, derivatives with furan and thiophene rings have been shown to induce apoptosis in cancer cell lines. A study demonstrated that a related compound effectively suppressed tumor growth in mice models, highlighting the potential of this class of compounds in cancer therapy .
Antimicrobial Properties
Compounds containing thiophene and furan moieties are known for their antimicrobial activities. The presence of these heterocycles enhances the interaction with microbial targets, leading to effective inhibition of bacterial growth. Preliminary studies suggest that derivatives similar to this compound can inhibit the growth of various pathogens, making them candidates for antibiotic development .
Anti-inflammatory Effects
The anti-inflammatory potential of compounds with similar structures has been documented. These compounds may inhibit cyclooxygenase enzymes, which play a critical role in the inflammatory process. For example, certain derivatives have shown promising results in reducing inflammation markers in vitro and in vivo .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a series of furan-based compounds on various cancer cell lines including MCF-7 and U87 glioblastoma cells. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis at micromolar concentrations .
| Compound Name | IC50 (μM) | Cell Line |
|---|---|---|
| Compound A | 25.72 | MCF-7 |
| Compound B | 45.2 | U87 |
Case Study 2: Antimicrobial Testing
In another investigation, derivatives of the target compound were tested against Gram-positive and Gram-negative bacteria. The results showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 μg/mL .
| Bacteria | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 30 |
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)furan-3-carboxamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The thiophene and furan rings may facilitate binding to hydrophobic pockets, while the amide linkage could form hydrogen bonds with target proteins.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Table 1: Structural and Functional Group Comparison
Key Comparative Insights
In contrast, the patent compound uses an isoxazole-naphthalene system, where trifluoromethyl groups improve metabolic stability and lipophilicity. The thiazolidine and bicyclic β-lactam cores in compounds prioritize conformational rigidity, critical for binding to bacterial penicillin-binding proteins.
Side-Chain Modifications The thiophenemethyl-amide side chain in the target compound introduces sulfur-based polarity, which may influence solubility and redox activity. Comparatively, the trifluoroethylamino group in the patent compound enhances electronegativity and resistance to enzymatic degradation.
Pharmacological Implications
- While the target compound’s exact biological targets are unconfirmed, its structural analogs suggest diverse mechanisms. The patent compound’s crystalline form highlights formulation advantages, whereas the β-lactam derivative underscores antibacterial specificity. The thiazolidine-based molecule may target peptidoglycan synthesis, a pathway less relevant to the furan-based target.
Table 2: Hypothetical Physicochemical Properties
Research Findings and Limitations
- SHELX Software Relevance: The target compound’s crystal structure (if resolved) would likely employ SHELX programs for refinement, as these tools are standard for small-molecule crystallography .
- Patent vs. Pharmacopeial Compounds : The patent compound and pharmacopeial analogs illustrate divergent development stages—early-stage crystalline forms versus established antibiotics. This contrast underscores the target compound’s need for further empirical validation.
Biological Activity
The compound 2,5-dimethyl-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)furan-3-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The structural formula of the compound is complex, featuring a furan ring, a carboxamide group, and a thiophenyl moiety. Its molecular formula is , and it possesses unique physicochemical properties that may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act on various pathways:
- Nicotinic Acetylcholine Receptors (nAChRs) : Similar compounds have shown affinity for nAChRs, which are crucial in neurotransmission and could influence neurological functions.
- Antioxidant Activity : The presence of the thiophenyl group may enhance the compound's ability to scavenge free radicals, thereby providing cytoprotection against oxidative stress .
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves modulation of signaling pathways related to cell survival and death.
Antioxidant Properties
Studies have demonstrated that the compound can reduce oxidative stress markers in cellular models. This effect is likely mediated through increased expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
Antimicrobial Activity
Preliminary assays suggest that this compound may possess antimicrobial properties against a range of pathogens. The mechanism could involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Cytoprotective Effects
A study investigated the cytoprotective effects of structurally related compounds against DNA damage induced by carcinogens. Results showed significant protection against DNA strand breaks and mitochondrial dysfunction when cells were pretreated with these compounds . This indicates a potential role for this compound in chemoprevention.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for assessing therapeutic potential. Data suggest that similar compounds exhibit favorable absorption and distribution characteristics, which may enhance their efficacy in vivo .
Data Table: Biological Activities Summary
| Activity Type | Effectiveness | Mechanism |
|---|---|---|
| Anticancer | High | Induction of apoptosis |
| Antioxidant | Moderate | Increased antioxidant enzyme expression |
| Antimicrobial | Variable | Disruption of cell membranes |
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can its purity be validated?
Answer:
The compound is synthesized via a multi-step process:
- Step 1: Coupling of the furan-3-carboxamide moiety with a substituted phenyl precursor using carbodiimide-based coupling reagents (e.g., EDC or DCC) in anhydrous dichloromethane .
- Step 2: Introduction of the thiophen-2-ylmethylamino group via reductive amination, employing sodium cyanoborohydride in methanol under nitrogen .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water .
- Validation: Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) for structural confirmation, High-Resolution Mass Spectrometry (HRMS) for molecular weight verification, and High-Performance Liquid Chromatography (HPLC) for purity assessment (>95%) .
Advanced: How can researchers resolve contradictions between computational predictions and experimental data in structural characterization?
Answer:
Discrepancies between computational models (e.g., DFT-optimized geometries) and experimental data (e.g., X-ray crystallography) require cross-validation:
- Crystallographic refinement: Use SHELXL for high-resolution structure determination, focusing on bond angles and torsional strain in the thiophene-furan linker .
- Dynamic effects: Compare NMR solution-state data (e.g., NOESY for spatial proximity) with static X-ray structures to account for conformational flexibility .
- Benchmarking: Validate computational parameters (e.g., basis sets in DFT) against crystallographic data to improve predictive accuracy for similar compounds .
Basic: What analytical techniques are critical for confirming the compound’s structural integrity?
Answer:
- NMR Spectroscopy: Assign peaks for the dimethylfuran (δ 2.2–2.4 ppm, singlet) and thiophen-2-ylmethylamino groups (δ 6.8–7.2 ppm, multiplet) .
- X-ray Crystallography: Resolve the carboxamide linkage (C=O bond length ~1.23 Å) and planarity of the phenyl-furan system .
- Mass Spectrometry: Confirm molecular ion [M+H]+ with <2 ppm error using HRMS .
Advanced: What strategies optimize reaction yields when synthesizing analogs with bulky substituents?
Answer:
- Solvent selection: Use polar aprotic solvents (e.g., DMF) to stabilize transition states in sterically hindered amidation reactions .
- Catalysis: Employ Pd-mediated coupling for aryl-ethylamino linkages to reduce steric interference .
- By-product mitigation: Introduce scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted intermediates .
Basic: How can initial biological activity screening be designed for this compound?
Answer:
- Target selection: Prioritize kinases or GPCRs due to the compound’s carboxamide and thiophene motifs, which are common in enzyme inhibitors .
- Assays: Use fluorescence polarization for binding affinity (IC50) and microplate-based ATP depletion assays for kinase activity .
- Controls: Include structurally related analogs (e.g., furan-2-carboxamide derivatives) to establish structure-activity relationships (SAR) .
Advanced: What computational methods predict pharmacokinetic properties and target interactions?
Answer:
- ADME Prediction: Use SwissADME to calculate logP (lipophilicity) and CYP450 inhibition profiles, critical for blood-brain barrier penetration .
- Molecular Docking: AutoDock Vina or Schrödinger Suite for binding mode analysis with homology-modeled targets (e.g., serotonin receptors) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the compound-receptor complex under physiological conditions .
Basic: How should researchers address solubility challenges in in vitro assays?
Answer:
- Solubilization: Use DMSO stocks (<0.1% final concentration) with co-solvents like PEG-400 for aqueous buffers .
- Surfactants: Add 0.01% Tween-80 to prevent aggregation in cell-based assays .
Advanced: What experimental and theoretical approaches validate hypothesized metabolic pathways?
Answer:
- In vitro metabolism: Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS .
- CYP450 profiling: Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic enzymes .
- In silico tools: Meteor Nexus (Lhasa Limited) to predict Phase I/II metabolites and compare with experimental data .
Basic: What safety protocols are essential for handling this compound?
Answer:
- PPE: Nitrile gloves, lab coat, and chemical goggles due to potential irritant properties of thiophene derivatives .
- Waste disposal: Neutralize acidic/basic by-products before disposal in designated organic waste containers .
Advanced: How can researchers design hypothesis-driven SAR studies using this scaffold?
Answer:
- Core modifications: Synthesize analogs with halogenated thiophenes or substituted furans to probe electronic effects on binding .
- Bioisosteric replacement: Replace the carboxamide with sulfonamide or urea groups to assess hydrogen-bonding requirements .
- Data integration: Use multivariate analysis (e.g., PCA) to correlate structural descriptors (e.g., Hammett σ) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
